molecular formula C28H24O2P2 B14132849 1,4-Bis(diphenylphosphanyl)butane-1,4-dione CAS No. 89243-77-6

1,4-Bis(diphenylphosphanyl)butane-1,4-dione

Katalognummer: B14132849
CAS-Nummer: 89243-77-6
Molekulargewicht: 454.4 g/mol
InChI-Schlüssel: HVLBSFLTIOGUEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(diphenylphosphanyl)butane-1,4-dione is an organophosphorus compound with the chemical formula C28H28P2O2. It is a white solid that is soluble in organic solvents. This compound is less commonly used in coordination chemistry compared to other diphosphine ligands but plays a significant role in various catalytic reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione can be synthesized through a phenylation reaction. Typically, phenyl chloride reacts with diphosphine butane under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of organic solvents and controlled temperatures to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(diphenylphosphanyl)butane-1,4-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Bis(diphenylphosphanyl)butane-1,4-dione involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center it coordinates with .

Vergleich Mit ähnlichen Verbindungen

  • 1,2-Bis(dimethylphosphino)ethane
  • Bis(diphenylphosphino)methane
  • 1,3-Bis(diphenylphosphino)propane

Comparison: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione is unique due to its specific structure and the natural bite angle of 94° in its bidentate coordination mode . This makes it suitable for specific catalytic applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

89243-77-6

Molekularformel

C28H24O2P2

Molekulargewicht

454.4 g/mol

IUPAC-Name

1,4-bis(diphenylphosphanyl)butane-1,4-dione

InChI

InChI=1S/C28H24O2P2/c29-27(31(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(30)32(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI-Schlüssel

HVLBSFLTIOGUEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CCC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.